

Establishing the Limit of Detection and Quantitation for Dapagliflozin: A Comparative Guide

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For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like Dapagliflozin is fundamental to ensuring the safety and efficacy of therapeutic products. A critical aspect of the validation of any analytical method is the determination of its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[1][2]

This guide provides a comparative overview of various validated analytical methods for the determination of Dapagliflozin, with a focus on their reported LOD and LOQ values. The data presented is compiled from a range of studies employing High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of Dapagliflozin depends on several factors, including the required sensitivity, the nature of the sample matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid), and the available instrumentation. The following tables summarize the LOD and LOQ values for Dapagliflozin obtained by different analytical techniques, providing a clear comparison of their performance.



Analytical Technique	LOD	LOQ	Linearity Range	Wavelength (λmax)	Reference
UV- Spectrophoto metry	0.623 μg/mL	1.889 μg/mL	5–30 μg/mL	220 nm	[1][3]
UV- Spectrophoto metry	0.569 μg/mL	1.724 μg/mL	2.61–31.23 μg/mL	223.5 nm	[2]
UV- Spectrophoto metry	Not Specified	Not Specified	10-35 μg/mL	233.65 nm	[4]
UV- Spectrophoto metry	2.19 μg/mL	6.641 μg/mL	10-50 μg/mL	231 nm	[5]
UV- Spectrophoto metry	0.3687 μg/mL	1.1175 μg/mL	Not Specified	278 nm	[6]
RP-HPLC	5.004 μg/mL	15.164 μg/mL	12-28 μg/mL	255 nm	
RP-HPLC	0.257 μg/mL	0.778 μg/mL	1.00-15.00 μg/mL	223 nm	[7]
RP-HPLC	1.279 μg/mL	3.877 μg/mL	Not Specified	224 nm	[8]
RP-HPLC	0.306642 μg/mL	0.929220 μg/mL	Not Specified	225 nm	
RP-HPLC	6.50 μg/mL	21.68 μg/mL	5–25 μg/mL	230 nm	[9]
LC-MS/MS	0.03 ng/mL	0.1 ng/mL	0.10–200 ng/mL	N/A	[10]
LC-MS/MS	6.83 ng/mL	20.70 ng/mL	25-500 ng/mL	N/A	[11]

Experimental Protocols

Validation & Comparative





Detailed methodologies are crucial for the replication and validation of analytical procedures. Below are summaries of the experimental protocols used in the cited studies for the determination of Dapagliflozin's LOD and LOQ.

- 1. UV-Spectrophotometric Method
- Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
- Solvent/Diluent: Methanol and water in varying ratios are commonly used as solvents. For instance, a mixture of methanol and water (15:85 v/v) has been reported.[1][3] In other methods, sodium citrate or ethanol followed by distilled water were used.[5][6]

Procedure:

- Preparation of Stock Solution: A standard stock solution of Dapagliflozin (e.g., 1000 μg/mL or 100 μg/mL) is prepared by dissolving a known amount of the pure drug in the chosen solvent.[1][3][5]
- Working Standard Solutions: A series of dilutions are prepared from the stock solution to obtain working standard solutions within the desired concentration range.
- Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of Dapagliflozin over a UV range (e.g., 200-400 nm). The reported λmax for Dapagliflozin varies between 220 nm and 278 nm depending on the solvent used.[2][3][4][5][6]
- \circ Calibration Curve: The absorbance of the working standard solutions is measured at the determined λ max, and a calibration curve is constructed by plotting absorbance versus concentration.
- LOD and LOQ Calculation: The LOD and LOQ are typically calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas: LOD = 3.3 * (σ /S) and LOQ = 10 * (σ /S).[3][5]
- 2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method



- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column of varying specifications, and data processing software.
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with a pH-adjusting agent like orthophosphoric acid) is typically used. The ratio of the organic to aqueous phase can be isocratic or a gradient. For example, a mobile phase of Methanol:Phosphate buffer (0.02M, pH 3.6) in a 45:55% v/v ratio has been used.[12]

Procedure:

- Preparation of Standard Solutions: Stock and working standard solutions of Dapagliflozin are prepared in the mobile phase or a suitable diluent.
- Chromatographic Conditions: The analysis is performed at a specific flow rate (e.g., 1.0 mL/min) and detection wavelength (e.g., 255 nm).[12] The retention time for Dapagliflozin will vary depending on the specific method parameters.
- Calibration Curve: A calibration curve is generated by injecting a series of standard solutions of known concentrations and plotting the peak area against the concentration.
- LOD and LOQ Calculation: Similar to the UV method, the LOD and LOQ are calculated from the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.[12][7]
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
- Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: For biological samples like plasma, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interferences.[10]
- Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of acetonitrile and an aqueous solution (e.g., water or ammonium acetate buffer).
 [10]

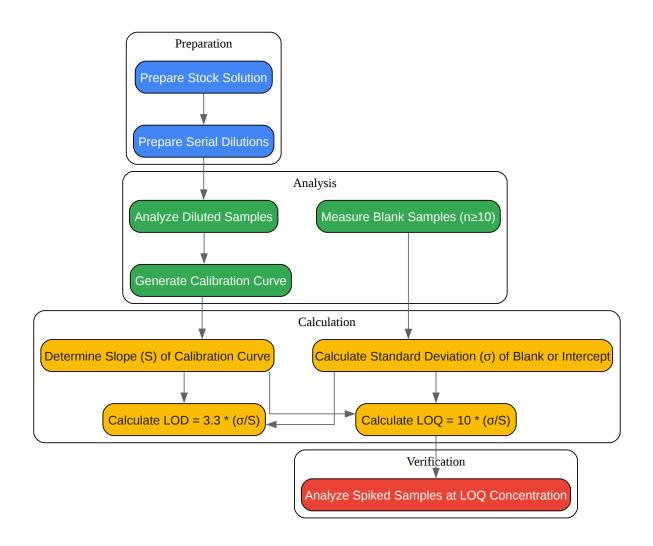


- Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction
 Monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product
 ion transitions for Dapagliflozin are monitored.
- LOD and LOQ Determination: The LOD and LOQ are determined by analyzing samples with
 progressively lower concentrations of Dapagliflozin and are often defined as the
 concentrations at which the signal-to-noise ratio is approximately 3 and 10, respectively.
 Alternatively, they can be calculated based on the standard deviation of the response and
 the slope of the calibration curve.[11]

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of determining the LOD and LOQ, and the mechanism of action of Dapagliflozin, the following diagrams are provided.

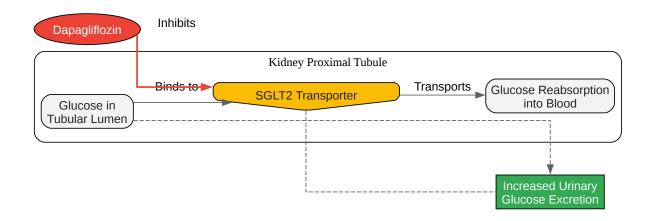




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Caption: General workflow for the determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ).





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